(5-Fluoropyridin-3-yl)methanamine hydrochloride
CAS No.: 864263-69-4
Cat. No.: VC2957397
Molecular Formula: C6H8ClFN2
Molecular Weight: 162.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864263-69-4 |
|---|---|
| Molecular Formula | C6H8ClFN2 |
| Molecular Weight | 162.59 g/mol |
| IUPAC Name | (5-fluoropyridin-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H7FN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H |
| Standard InChI Key | CIKMUCJILFMMFC-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1F)CN.Cl |
| Canonical SMILES | C1=C(C=NC=C1F)CN.Cl |
Introduction
(5-Fluoropyridin-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is a hydrochloride salt of (5-fluoropyridin-3-yl)methanamine, which is a fluorinated pyridine derivative with an aminomethyl group attached to the pyridine ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synonyms and Identifiers
-
Synonyms: (5-Fluoropyridin-3-yl)methanamine hydrochloride
-
CAS Number: Not explicitly listed in the available sources, but it can be searched through chemical databases.
-
MDL Number: MFCD18384208
Chemical Synthesis and Applications
(5-Fluoropyridin-3-yl)methanamine hydrochloride can be synthesized through various methods involving the fluorination of pyridine derivatives followed by the introduction of an aminomethyl group. This compound is potentially useful in the synthesis of pharmaceuticals and other organic compounds due to its reactive functional groups.
Safety and Handling
Handling of (5-Fluoropyridin-3-yl)methanamine hydrochloride requires caution due to its chemical reactivity and potential toxicity. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume